Hsd17B13-IN-69

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

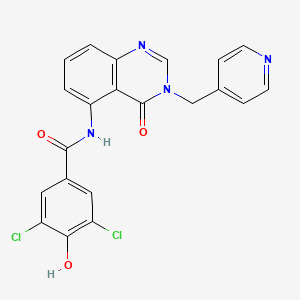

Molecular Formula |

C21H14Cl2N4O3 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

3,5-dichloro-4-hydroxy-N-[4-oxo-3-(pyridin-4-ylmethyl)quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C21H14Cl2N4O3/c22-14-8-13(9-15(23)19(14)28)20(29)26-17-3-1-2-16-18(17)21(30)27(11-25-16)10-12-4-6-24-7-5-12/h1-9,11,28H,10H2,(H,26,29) |

InChI Key |

PFPGFIOQZHGAST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13 Inhibition: A Deep Dive into the Mechanism of Action for Therapeutic Intervention in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This liver-specific, lipid droplet-associated enzyme is intricately involved in hepatic lipid metabolism. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] Consequently, the development of small molecule inhibitors targeting HSD17B13 is a promising strategy for the treatment of liver disease. This technical guide elucidates the mechanism of action of HSD17B13 and its inhibitors, providing a comprehensive resource for researchers in the field.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the large family of 17β-hydroxysteroid dehydrogenases, which are primarily involved in the metabolism of sex hormones.[3][4] However, HSD17B13 is unique in its primary expression in the liver and its association with lipid droplets.[3][5] Its expression is significantly upregulated in patients with NAFLD.[3][6] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a direct role in lipid accumulation.[1][7]

The precise enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4] This function may link it to vitamin A metabolism, which is often dysregulated in NAFLD.[1]

Mechanism of Action of HSD17B13 Inhibition

The therapeutic rationale for inhibiting HSD17B13 is based on the protective effects observed with genetic loss-of-function variants.[1][2] By inhibiting the enzymatic activity of HSD17B13, small molecule inhibitors aim to mimic this protective phenotype and thereby halt or reverse the progression of liver disease.

The proposed mechanism of action for HSD17B13 inhibitors involves the modulation of hepatic lipid metabolism. By blocking HSD17B13, these inhibitors are expected to:

-

Reduce Lipid Droplet Accumulation: Inhibition of HSD17B13 is hypothesized to decrease the storage of neutral lipids in hepatocytes, thereby mitigating steatosis.

-

Alter Retinoid Metabolism: By inhibiting the conversion of retinol, HSD17B13 inhibitors may restore normal retinoid signaling in the liver.

-

Protect Against Lipotoxicity: The accumulation of toxic lipid species is a key driver of liver injury in NASH. HSD17B13 inhibition may protect hepatocytes from these lipotoxic effects.[8]

A notable example of a potent and selective HSD17B13 inhibitor is BI-3231, which has been made available as a chemical probe for open science.[9][10][11]

Quantitative Data on HSD17B13 Inhibitors

The potency of HSD17B13 inhibitors is a critical parameter in their development. The following table summarizes the in vitro potency of the well-characterized inhibitor, BI-3231.

| Compound | Target | IC50 (nM) |

| BI-3231 | Human HSD17B13 | 1 |

| BI-3231 | Mouse HSD17B13 | 13 |

Data sourced from MedchemExpress and ACS Publications.[9][11]

Signaling Pathways and Regulatory Mechanisms

The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. Understanding this regulatory network provides context for the enzyme's role in the broader landscape of hepatic lipid homeostasis.

Caption: Regulation of HSD17B13 expression in hepatocytes.

The above diagram illustrates that the expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][5] This places HSD17B13 downstream of a central pathway controlling lipogenesis.

Experimental Protocols

HSD17B13 Enzymatic Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against HSD17B13, using estradiol as a substrate.

Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (e.g., HSD17B13-IN-69)

-

Detection reagent for NADH (e.g., diaphorase/resazurin)

-

384-well assay plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, NAD+, and the test compound.

-

Initiate the reaction by adding the HSD17B13 enzyme and estradiol.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the NADH detection reagent.

-

Incubate for a further 10-15 minutes to allow for signal development.

-

Measure the fluorescence on a plate reader.

-

The amount of NADH produced is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Proposed Mechanism of HSD17B13 in Lipid Droplet Metabolism

The precise role of HSD17B13 at the lipid droplet surface is an area of active research. The following workflow diagram illustrates a proposed model of its function and the effect of inhibition.

Caption: Proposed role of HSD17B13 in hepatocyte lipid metabolism.

This diagram shows that HSD17B13 catalyzes the conversion of retinol to retinaldehyde and promotes lipid droplet growth, leading to steatosis. An HSD17B13 inhibitor blocks this enzymatic activity, thereby preventing the downstream effects on lipid accumulation.

Conclusion

HSD17B13 represents a genetically validated target for the treatment of NAFLD and other chronic liver diseases. The development of potent and selective inhibitors, such as BI-3231, provides valuable tools to further probe the biology of HSD17B13 and to advance new therapeutic strategies. The mechanism of action of these inhibitors is centered on the modulation of hepatic lipid metabolism and the prevention of lipotoxicity. Further research into the precise substrates and downstream signaling pathways of HSD17B13 will continue to refine our understanding of its role in liver pathophysiology and aid in the development of novel therapeutics.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Hsd17B13-IN-69 Target Engagement in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Its enzymatic activity is implicated in lipid and retinol metabolism, contributing to the pathogenesis of these conditions.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, underscoring the potential of Hsd17B13 inhibition as a therapeutic strategy.[4] Hsd17B13-IN-69 is a small molecule inhibitor of Hsd17B13. This technical guide provides a comprehensive overview of the methodologies to assess the target engagement of Hsd17B13 inhibitors in hepatocytes, with a focus on this compound and its well-characterized analogue, BI-3231.

Quantitative Data on Hsd17B13 Inhibitors

The following tables summarize the available quantitative data for Hsd17B13 inhibitors. Due to the limited public data on this compound, data for the well-characterized inhibitor BI-3231 is included as a reference.

Table 1: Biochemical Potency of Hsd17B13 Inhibitors

| Compound | Target | Assay Substrate | IC50 | Reference |

| This compound | Hsd17B13 | Estradiol | ≤ 0.1 μM | Internal Data |

| BI-3231 | Human Hsd17B13 | Estradiol | 1 nM | MedChemExpress |

| BI-3231 | Mouse Hsd17B13 | Estradiol | 13 nM | MedChemExpress |

Table 2: Cellular Activity and Binding Affinity of BI-3231

| Parameter | Cell Line | Value | Method | Reference |

| Cellular IC50 | HEK293 (hHsd17B13) | Double-digit nM | Estrone production | Journal of Medicinal Chemistry |

| Binding Affinity (Ki) | Human Hsd17B13 | Single-digit nM | Enzymatic assay | Journal of Medicinal Chemistry |

| Binding Affinity (Ki) | Mouse Hsd17B13 | Single-digit nM | Enzymatic assay | Journal of Medicinal Chemistry |

| Target Engagement | Recombinant hHsd17B13 | 16.7 K (Tm shift) | Thermal Shift Assay (nanoDSF) | Journal of Medicinal Chemistry |

Experimental Protocols

Cellular Hsd17B13 Inhibition Assay

This protocol is adapted from the methodology used for the characterization of the Hsd17B13 inhibitor BI-3231 and can be applied to assess the cellular potency of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cellular context by measuring the inhibition of Hsd17B13-mediated conversion of a substrate.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7, or primary human hepatocytes)

-

This compound

-

Hsd17B13 substrate (e.g., estradiol or all-trans-retinol)

-

Cell culture medium and supplements

-

Assay plates (e.g., 96-well or 384-well)

-

Detection reagents for the product (e.g., estrone or retinaldehyde)

-

Instrumentation for detection (e.g., LC-MS/MS or a plate reader capable of luminescence or fluorescence detection)

Procedure:

-

Cell Seeding: Seed hepatocytes in assay plates at a density optimized for the specific cell line and assay duration. Allow cells to adhere and grow overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations.

-

Compound Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Substrate Addition: After a pre-incubation period with the inhibitor (e.g., 1 hour), add the Hsd17B13 substrate to the wells.

-

Incubation: Incubate the plates for a predetermined time (e.g., 4-24 hours) to allow for enzymatic conversion of the substrate.

-

Product Quantification:

-

For Estradiol as Substrate: Collect the cell culture supernatant. Analyze the concentration of the product, estrone, using a validated method such as LC-MS/MS.

-

For Retinol as Substrate: Lyse the cells and quantify the intracellular concentration of the product, retinaldehyde, using a suitable method like HPLC.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.

Objective: To demonstrate the target engagement of this compound with the Hsd17B13 protein in intact hepatocytes by measuring the thermal stabilization of the target protein upon compound binding.

Materials:

-

Hepatocytes

-

This compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibody specific for Hsd17B13

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Imaging system for Western blot detection

Procedure:

-

Compound Treatment: Treat cultured hepatocytes with this compound at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control for a specific duration (e.g., 1-2 hours).

-

Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to prepare a cell lysate.

-

Heat Shock: Aliquot the cell lysate into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This step induces denaturation and aggregation of proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Hsd17B13 at each temperature by Western blotting using an Hsd17B13-specific antibody.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Hsd17B13 against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

Hsd17B13 Upstream Regulation and Downstream Effects

The expression of Hsd17B13 in hepatocytes is regulated by the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) signaling pathway.[2][5] Hsd17B13, through its retinol dehydrogenase activity, is involved in retinol metabolism, which can influence the activation of hepatic stellate cells (HSCs), key mediators of liver fibrosis.[1][6][7] Inhibition of Hsd17B13 is expected to modulate these downstream events.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Hsd17B13-IN-69: A Technical Guide to its Role and Therapeutic Potential in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in the liver, plays a significant role in hepatic lipid homeostasis. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of a representative Hsd17B13 inhibitor, herein referred to as Hsd17B13-IN-69 (a placeholder for a specific, potent inhibitor like BI-3231, as a publicly disclosed inhibitor with the name "this compound" is not available), its mechanism of action, and its effects on lipid metabolism. We present key preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Hsd17B13

Hsd17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[2] Its expression is notably upregulated in patients with NAFLD.[3] Overexpression of Hsd17B13 promotes the accumulation of intracellular lipid droplets, suggesting a direct role in the pathogenesis of hepatic steatosis.[3] Conversely, naturally occurring loss-of-function variants of HSD17B13 are protective against the progression of NAFLD to NASH, fibrosis, and even hepatocellular carcinoma.[4] This strong human genetic validation makes Hsd17B13 an attractive target for therapeutic intervention.

This compound: A Potent and Selective Inhibitor

While a specific inhibitor named "this compound" is not documented in publicly available literature, we will use this as a representative name for a potent and selective Hsd17B13 inhibitor, with data and characteristics based on published information for compounds like BI-3231.

This compound is a small molecule designed to specifically inhibit the enzymatic activity of Hsd17B13. Preclinical data for similar inhibitors demonstrate high potency and selectivity, which is crucial for minimizing off-target effects.

Quantitative Data on Inhibitor Potency

The following table summarizes the in vitro potency of a representative Hsd17B13 inhibitor, BI-3231.

| Assay Type | Target | Substrate | IC50 (nM) | Reference |

| Enzymatic Assay | Human HSD17B13 | Estradiol | 3.2 | [5] |

| Enzymatic Assay | Mouse HSD17B13 | Estradiol | 4.5 | [5] |

| Cellular Assay | Human HSD17B13 | Endogenous | 18 | [5] |

Effects on Lipid Metabolism

Inhibition of Hsd17B13 has demonstrated beneficial effects on lipid metabolism in preclinical models. Treatment with the Hsd17B13 inhibitor BI-3231 has been shown to significantly decrease the accumulation of triglycerides in both human and mouse hepatocytes under lipotoxic stress.[2][6]

| Cell Model | Treatment | Key Lipid Metabolite Change | Magnitude of Change | Reference |

| Palmitic acid-treated HepG2 cells | BI-3231 | Triglyceride Accumulation | Significantly decreased | [2] |

| Palmitic acid-treated primary mouse hepatocytes | BI-3231 | Triglyceride Accumulation | Significantly decreased | [2] |

| High-fat diet-fed obese mice (shRNA knockdown) | Hsd17b13 shRNA | Diacylglycerols (e.g., DAG 34:3) | Major decrease | [7] |

| High-fat diet-fed obese mice (shRNA knockdown) | Hsd17b13 shRNA | Phosphatidylcholines (e.g., PC 34:3, PC 42:10) | Increase | [7] |

Signaling Pathways Involving Hsd17B13

Hsd17B13 expression and activity are integrated into key metabolic signaling pathways within the hepatocyte.

LXRα/SREBP-1c Pathway

The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[8] LXRα, a nuclear receptor that senses cellular oxysterol levels, activates SREBP-1c, a master transcriptional regulator of lipogenesis. SREBP-1c then directly binds to the promoter of the HSD17B13 gene to induce its expression.[8]

Caption: LXRα/SREBP-1c signaling pathway regulating Hsd17B13 expression.

PAF/STAT3 Signaling Pathway

Recent evidence suggests that Hsd17B13 can promote the de novo biosynthesis of Platelet-Activating Factor (PAF). PAF, a potent lipid mediator, can then act in an autocrine manner on the PAF receptor (PAFR), leading to the activation of the STAT3 signaling pathway. This, in turn, can promote the expression of fibrinogen, contributing to leukocyte adhesion and liver inflammation.

Caption: Hsd17B13-mediated PAF/STAT3 signaling in liver inflammation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of Hsd17B13 inhibitors. Below are representative methodologies for key in vitro assays.

Hsd17B13 Enzymatic Activity Assay (Luminescence-based)

Objective: To determine the in vitro potency of this compound by measuring the production of NADH, a product of the Hsd17B13-catalyzed oxidation of a substrate.

Materials:

-

Recombinant human Hsd17B13 protein

-

This compound (or other test compounds)

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

NADH-Glo™ Detection Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 50 nL of the compound dilutions.

-

Prepare a master mix containing assay buffer, NAD+, and recombinant Hsd17B13 enzyme.

-

Add 5 µL of the enzyme master mix to each well.

-

Prepare a substrate solution of β-estradiol in assay buffer.

-

Initiate the reaction by adding 5 µL of the substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Prepare the NADH-Glo™ detection reagent according to the manufacturer's instructions.

-

Add 10 µL of the detection reagent to each well.

-

Incubate for 60 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Hsd17B13 Activity Assay

Objective: To assess the potency of this compound in a cellular context by measuring its ability to inhibit Hsd17B13 activity in cells overexpressing the enzyme.

Materials:

-

HEK293 cells stably overexpressing human Hsd17B13

-

This compound (or other test compounds)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well cell culture plates

-

Fatty acid solution (e.g., oleic acid complexed to BSA) to induce lipid droplets

-

Triglyceride quantification kit

Procedure:

-

Seed the Hsd17B13-overexpressing HEK293 cells in 384-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Induce lipid accumulation by adding the fatty acid solution to the cell culture medium.

-

Incubate the cells for 24 hours.

-

Wash the cells with PBS.

-

Lyse the cells and measure the intracellular triglyceride concentration using a commercial triglyceride quantification kit according to the manufacturer's protocol.

-

Determine the effect of the inhibitor on triglyceride accumulation and calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of an Hsd17B13 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Chemical Probes for HSD17B13: A Spotlight on BI-3231

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available chemical probes for hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. While the query specifically mentioned Hsd17B13-IN-69, the currently available scientific literature offers limited information on this compound. In contrast, a well-characterized chemical probe, BI-3231, has been extensively profiled and is made available to the scientific community. Therefore, this guide will focus predominantly on BI-3231, while presenting the known details of this compound.

Introduction to HSD17B13 as a Therapeutic Target

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), NASH, cirrhosis, and hepatocellular carcinoma.[2][3] These findings have spurred significant interest in HSD17B13 as a potential drug target, with the hypothesis that inhibiting its enzymatic activity could be protective against the progression of chronic liver diseases.[2][4]

This compound: An Overview

This compound is described as an inhibitor of HSD17B13. However, detailed characterization of this compound in the public domain is currently scarce.

Quantitative Data

| Compound | Target | Assay | IC50 (nM) |

| This compound | HSD17B13 | Estradiol Conversion | ≤ 100 |

BI-3231: A Well-Characterized Chemical Probe for HSD17B13

BI-3231 is a potent and selective inhibitor of HSD17B13, developed and characterized to facilitate the investigation of the enzyme's biological function.[5] It serves as a valuable tool for target validation and elucidation of the downstream effects of HSD17B13 inhibition. A structurally similar but inactive compound, BI-0955, is also available as a negative control for well-designed experiments.[1]

Quantitative Data Summary of BI-3231

| Parameter | Species | Value | Assay |

| In Vitro Potency | |||

| IC50 | Human HSD17B13 | 1 nM[5] | Enzymatic Assay |

| IC50 | Mouse HSD17B13 | 13 nM[5] | Enzymatic Assay |

| Ki | Human HSD17B13 | 0.7 ± 0.2 nM[6] | Enzymatic Assay |

| Cellular Potency | |||

| IC50 | Human HSD17B13 | 11 ± 5 nM[1] | HEK293 cells |

| Selectivity | |||

| IC50 | Human HSD17B11 | > 10,000 nM[6] | Enzymatic Assay |

| Target Engagement | |||

| Thermal Shift (ΔTm) | Human HSD17B13 | 16.7 K (in the presence of NAD+)[6] | nanoDSF |

| In Vivo Pharmacokinetics (Mouse) | |||

| IV Dose | 5 µM/kg[1] | ||

| PO Dose | 50 µM/kg[1] | ||

| SC Dose | 80 µM/kg[1] |

Experimental Protocols

hHSD17B13 Enzyme Inhibition Assay (Estradiol as substrate) [4]

This assay determines the in vitro potency of inhibitors against human HSD17B13.

-

Reagents and Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Test compound (e.g., BI-3231)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Detection reagents for estradiol or its oxidized product

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, NAD+, and the test compound.

-

Add the recombinant HSD17B13 enzyme and incubate.

-

Initiate the reaction by adding the estradiol substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the amount of remaining estradiol or the formed product using a suitable detection method (e.g., LC-MS/MS or a fluorescence-based assay).

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular hHSD17B13 Assay (HEK cells) [1]

This assay measures the potency of inhibitors in a cellular context.

-

Reagents and Materials:

-

HEK293 cells overexpressing human HSD17B13

-

Cell culture medium and supplements

-

Test compound (e.g., BI-3231)

-

Substrate for HSD17B13 that can be measured in cell lysate or supernatant

-

Lysis buffer

-

-

Procedure:

-

Seed the HEK293-hHSD17B13 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound for a defined period.

-

Add the substrate to the cells and incubate.

-

Lyse the cells or collect the supernatant.

-

Measure the conversion of the substrate to its product using a suitable analytical method.

-

Calculate the percent inhibition and determine the cellular IC50 value.

-

Thermal Shift Assay (nanoDSF) [6]

This biophysical assay confirms the direct binding of an inhibitor to the target protein.

-

Reagents and Materials:

-

Recombinant human HSD17B13 protein

-

Test compound (e.g., BI-3231)

-

NAD+

-

Buffer

-

-

Procedure:

-

Mix the HSD17B13 protein with the test compound and NAD+ in the assay buffer.

-

Load the samples into capillaries for the nanoDSF instrument.

-

Apply a thermal ramp to denature the protein.

-

Monitor the change in the intrinsic fluorescence of the protein as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

A significant increase in the Tm in the presence of the compound compared to the control (DMSO) indicates direct binding and stabilization of the protein.

-

Signaling Pathways and Experimental Workflows

Conclusion

While this compound is noted as an inhibitor of HSD17B13, the lack of comprehensive, publicly available data limits its utility as a chemical probe for rigorous scientific inquiry. In contrast, BI-3231, along with its negative control BI-0955, represents a well-characterized tool for the scientific community. The detailed in vitro, cellular, and in vivo data available for BI-3231 provide a solid foundation for its use in elucidating the physiological and pathological roles of HSD17B13. Researchers are encouraged to utilize these well-validated tools to advance our understanding of HSD17B13 biology and its potential as a therapeutic target for liver diseases.

References

- 1. eubopen.org [eubopen.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

An In-depth Technical Guide to Hsd17B13: Substrates and Inhibition by Hsd17B13-IN-69

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. It has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver ailments. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, sparking significant interest in the development of small molecule inhibitors. This technical guide provides a comprehensive overview of the known substrates of Hsd17B13, the inhibitory activity of Hsd17B13-IN-69, and detailed methodologies for the characterization of this enzyme and its inhibitors.

Introduction to Hsd17B13

Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Unlike many other HSD17B family members involved in sex hormone metabolism, Hsd17B13's primary role appears to be in hepatic lipid and retinol metabolism.[2][3] The enzyme is localized to the surface of lipid droplets within hepatocytes.[3] Its expression is upregulated in the context of NAFLD, where it is thought to contribute to disease pathogenesis.[3]

Hsd17B13 Substrates

Hsd17B13 exhibits activity towards a range of endogenous substrates, including steroids, bioactive lipids, and retinoids.[1][4] The catalytic activity of Hsd17B13 is dependent on the cofactor NAD+.[5]

Steroids

The most well-characterized steroid substrate for Hsd17B13 is 17β-estradiol , which it oxidizes to estrone.[5]

Bioactive Lipids

Hsd17B13 has been shown to metabolize leukotriene B4 (LTB4) , a potent inflammatory mediator.[1] This activity links the enzyme to inflammatory pathways in the liver.

Retinoids

The enzyme also functions as a retinol dehydrogenase , catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[6][7] This function implicates Hsd17B13 in the regulation of retinoid signaling in the liver.

Quantitative Data on Hsd17B13 Activity and Inhibition

The following tables summarize the available quantitative data for Hsd17B13 substrates and the inhibitor this compound.

Table 1: Kinetic Parameters of Hsd17B13 Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) |

| 17β-estradiol | 6.08 | 0.94 | Not Reported |

| Leukotriene B4 | Not Reported | Not Reported | Not Reported |

| Retinol | Not Reported | Not Reported | Not Reported |

Table 2: Inhibitory Potency of this compound and Other Inhibitors

| Inhibitor | Substrate Used in Assay | IC50 (µM) | Ki (nM) |

| This compound | 17β-estradiol | ≤ 0.1[8] | Not Reported |

| BI-3231 | 17β-estradiol | Not Reported | Single-digit nM |

| Compound 1 | 17β-estradiol | 1.4 ± 0.7 | Not Reported |

| Compound 1 | Leukotriene B4 | Not Reported | Not Reported |

| Compound 2 | 17β-estradiol | Not Reported | Not Reported |

| Compound 2 | Leukotriene B4 | Not Reported | Not Reported |

Hsd17B13 Signaling Pathways

Hsd17B13 is integrated into key metabolic and inflammatory signaling pathways in the liver.

LXRα/SREBP-1c Pathway

The expression of Hsd17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[7][9] Activation of LXRα leads to increased SREBP-1c expression, which in turn binds to the promoter of the HSD17B13 gene and upregulates its transcription.

LXRα/SREBP-1c signaling pathway regulating Hsd17B13 expression.

PAF/STAT3 Pathway

Recent evidence suggests that Hsd17B13 promotes the biosynthesis of Platelet-Activating Factor (PAF).[10] PAF, a potent lipid mediator, can then activate the STAT3 signaling pathway, leading to inflammatory responses in the liver.

Hsd17B13-mediated activation of the PAF/STAT3 signaling pathway.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize Hsd17B13 activity and inhibition.

In Vitro Hsd17B13 Enzymatic Activity Assay (General Workflow)

This assay measures the NAD+-dependent oxidation of a substrate by purified recombinant Hsd17B13.

General workflow for an in vitro Hsd17B13 enzymatic activity assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant Hsd17B13 protein in a suitable buffer (e.g., Tris-HCl with stabilizers).

-

Prepare a stock solution of the substrate (e.g., 17β-estradiol) in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer.

-

Add the Hsd17B13 enzyme to the desired final concentration.

-

Add the substrate to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

For NADH detection: Add a reagent that produces a luminescent or fluorescent signal in the presence of NADH. Read the signal using a plate reader.

-

For product detection (e.g., estrone): Stop the reaction by adding a quenching solution (e.g., acetonitrile). Analyze the product formation using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the rate of product formation or NADH generation to determine the enzyme activity.

-

Cell-Based Hsd17B13 Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of Hsd17B13 by 50% in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.

-

Transfect the cells with a plasmid expressing Hsd17B13.

-

-

Inhibitor Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in cell culture media.

-

Add the different concentrations of the inhibitor to the cells and incubate for a predetermined time (e.g., 1-2 hours).

-

-

Substrate Addition and Incubation:

-

Add the substrate (e.g., 17β-estradiol or retinol) to the cells.

-

Incubate for a specific period to allow for enzymatic conversion.

-

-

Detection and Analysis:

-

Collect the cell lysate or supernatant.

-

Quantify the amount of product formed using a suitable method (e.g., LC-MS for estrone or HPLC for retinaldehyde).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Conclusion

Hsd17B13 stands as a pivotal enzyme in liver lipid and retinoid metabolism with significant implications for the pathogenesis of chronic liver diseases. The development of potent and selective inhibitors, such as this compound, holds great promise for therapeutic intervention. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the biology of Hsd17B13 and advance the development of novel therapeutics targeting this enzyme. Further characterization of its substrate specificity, kinetic parameters, and the elucidation of its precise role in various signaling pathways will be crucial for realizing the full therapeutic potential of Hsd17B13 inhibition.

References

- 1. HSD17B13 | Abcam [abcam.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-69 Cell-Based Assay in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Expression of HSD17B13 is significantly increased in NAFLD patients, and its overexpression promotes the biogenesis and expansion of lipid droplets in hepatocytes.[1][2] Mechanistically, HSD17B13 is believed to be involved in a positive feedback loop with Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[3][4] Given its role in liver pathology, HSD17B13 has emerged as a promising therapeutic target for the treatment of chronic liver diseases.

Hsd17B13-IN-69 is a potent inhibitor of HSD17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol, a known substrate.[5] This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in reducing lipid accumulation in the human hepatoma cell line, HepG2, an established in vitro model for studying hepatic steatosis.[6][7] The primary endpoint of this assay is the quantification of intracellular neutral lipids using Oil Red O staining.

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| This compound | MedChemExpress | HY-151897 |

| HepG2 Cell Line | ATCC | HB-8065 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| DPBS, no calcium, no magnesium | Gibco | 14190144 |

| Oleic Acid | Sigma-Aldrich | O1008 |

| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |

| Oil Red O | Sigma-Aldrich | O0625 |

| Formalin Solution, 10% (v/v) | Sigma-Aldrich | HT501128 |

| 2-Propanol (Isopropanol) | Sigma-Aldrich | I9516 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

Experimental Protocols

Protocol 1: HepG2 Cell Culture and Maintenance

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Culturing: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Maintenance: Change the culture medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.

-

Split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks containing fresh, pre-warmed complete growth medium.

Protocol 2: Lipid Accumulation Inhibition Assay

This protocol describes inducing steatosis in HepG2 cells with oleic acid and treating them with this compound to measure the inhibition of lipid accumulation.

-

Preparation of Oleic Acid-BSA Complex (5 mM Stock):

-

Dissolve 15.5 mg of oleic acid in 1 mL of 0.1 M NaOH by heating to 70°C.

-

In a separate tube, dissolve 166 mg of fatty acid-free BSA in 9 mL of DMEM.

-

Add the oleic acid solution dropwise to the BSA solution while vortexing.

-

Filter-sterilize the 5 mM oleic acid-BSA complex and store at 4°C.

-

-

Cell Seeding: Seed HepG2 cells into a 24-well plate at a density of 1 x 10^5 cells/well in 500 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Induction of Steatosis and Inhibitor Treatment:

-

Prepare a 1 mM oleic acid treatment medium by diluting the 5 mM stock into serum-free DMEM.

-

Prepare serial dilutions of this compound in the 1 mM oleic acid medium. A typical concentration range would be 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a positive control (1 mM oleic acid without inhibitor).

-

Aspirate the medium from the cells and wash once with DPBS.

-

Add 500 µL of the respective treatment media to each well.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.[6]

-

-

Oil Red O Staining:

-

Aspirate the treatment medium and wash the cells twice with 500 µL of DPBS.

-

Fix the cells by adding 500 µL of 10% formalin to each well and incubate for 30 minutes at room temperature.[7]

-

Prepare the Oil Red O working solution by mixing three parts of Oil Red O stock solution (0.5 g in 100 mL of 100% isopropanol) with two parts of distilled water. Let it sit for 10 minutes and filter through a 0.2 µm filter.[8]

-

Remove the formalin and wash the cells with 500 µL of 60% isopropanol for 5 minutes.[6]

-

Aspirate the isopropanol and add 300 µL of the filtered Oil Red O working solution to each well. Incubate for 15-20 minutes at room temperature.

-

Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

-

Quantification:

-

Visually inspect the wells under a microscope to confirm lipid droplet staining.

-

To quantify, add 500 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.[6]

-

Incubate for 10 minutes on a shaker to ensure complete elution.

-

Transfer 200 µL of the eluate from each well to a new 96-well clear-bottom plate.

-

Measure the absorbance at a wavelength of 520 nm using a microplate reader.[6]

-

Data Presentation

The results can be analyzed by normalizing the absorbance values to the vehicle control. An IC50 curve can be generated to determine the concentration of this compound required to inhibit 50% of oleic acid-induced lipid accumulation.

| This compound (µM) | Absorbance (520 nm) (Mean ± SD) | % Inhibition |

| 0 (No Oleic Acid) | 0.05 ± 0.01 | N/A |

| 0 (Vehicle Control) | 0.52 ± 0.04 | 0% |

| 0.01 | 0.45 ± 0.03 | 13.5% |

| 0.03 | 0.38 ± 0.04 | 26.9% |

| 0.1 | 0.27 ± 0.02 | 48.1% |

| 0.3 | 0.15 ± 0.02 | 71.2% |

| 1 | 0.09 ± 0.01 | 82.7% |

| 3 | 0.07 ± 0.01 | 86.5% |

| 10 | 0.06 ± 0.01 | 88.5% |

| Calculated IC50 | ~0.11 µM |

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualizations

Caption: Experimental workflow for the this compound cell-based assay.

Caption: Proposed signaling pathway of HSD17B13 and point of inhibition.

Conclusion

The described cell-based assay provides a robust and quantifiable method for evaluating the efficacy of HSD17B13 inhibitors like this compound. By leveraging the well-characterized HepG2 cell line and a straightforward Oil Red O staining protocol, researchers can effectively screen and characterize compounds targeting HSD17B13 for the potential treatment of NAFLD and other metabolic liver diseases. This assay is suitable for medium- to high-throughput screening and can be adapted to further investigate the molecular mechanisms of HSD17B13 in hepatic lipid metabolism.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oil Red O staining in HepG2 cells [bio-protocol.org]

- 7. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Hsd17B13-IN-69

For Researchers, Scientists, and Drug Development Professionals

Topic: Hsd17B13-IN-69 Solubility and Formulation for In Vivo Studies

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver ailments. This compound is an inhibitor of HSD17B13 with an IC50 of ≤ 0.1 μM for estradiol and is intended for research into liver diseases such as NAFLD, NASH, and drug-induced liver injury.[4] This document provides a guide to the solubility and formulation of this compound for in vivo research, based on available information for HSD17B13 inhibitors.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound and Other Exemplary HSD17B13 Inhibitors

While specific quantitative solubility data for this compound is not publicly available, Table 1 summarizes its known properties alongside those of other reported HSD17B13 inhibitors to provide a comparative overview. Researchers should determine the solubility of this compound in various vehicles to establish the most suitable formulation for in vivo studies.

| Compound Name | Molecular Formula | Molecular Weight | Target | IC50 | Notes |

| This compound | C21H14Cl2N4O2S | 489.34 | HSD17B13 | ≤ 0.1 µM (for estradiol) | Identified as Compound 11 in patent WO2022103960.[4] |

| BI-3231 | Not specified | Not specified | HSD17B13 | Single-digit nM (human, enzymatic) | Potent and selective chemical probe. Shows extensive liver tissue accumulation.[5] |

| EP-036332 | Not specified | Not specified | HSD17B13 | 14 nM (human), 2.5 nM (mouse) | Preclinical candidate from Enanta Pharmaceuticals.[6] |

| EP-040081 | Not specified | Not specified | HSD17B13 | 79 nM (human), 74 nM (mouse) | Preclinical candidate from Enanta Pharmaceuticals.[6] |

Table 2: Solubility Profile of this compound (to be completed by the user)

This table is provided as a template for researchers to record their own solubility data for this compound in common vehicles for in vivo studies.

| Vehicle | Solvent Composition | Solubility (mg/mL) at RT | Solubility (mg/mL) at 37°C | Observations (e.g., clear solution, suspension) |

| Saline | 0.9% NaCl in water | |||

| PBS (pH 7.4) | Phosphate-Buffered Saline | |||

| 5% DMSO / 95% Saline | Dimethyl sulfoxide in saline | |||

| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | ||||

| Corn Oil | ||||

| Other (specify) |

Experimental Protocols

General Protocol for In Vivo Formulation and Administration of HSD17B13 Inhibitors

The following is a general protocol for the formulation and administration of HSD17B13 inhibitors for in vivo studies in rodents, based on common practices for compounds with limited aqueous solubility. This protocol should be optimized for this compound based on its determined solubility and the specific experimental design.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300) or 400 (PEG400)

-

Tween 80 (Polysorbate 80) or Cremophor EL

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Syringes and appropriate gauge needles for the intended route of administration

Procedure:

-

Vehicle Preparation:

-

For a common vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, prepare the components in a sterile tube.

-

First, mix the DMSO and PEG300.

-

Add the Tween 80 and vortex thoroughly.

-

Finally, add the saline and vortex until a homogenous solution is formed.

-

-

Compound Formulation:

-

Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

-

Add a small amount of DMSO to first dissolve the compound.

-

Gradually add the remaining vehicle components while continuously vortexing to prevent precipitation.

-

If the compound does not fully dissolve, gentle warming (to 37°C) or sonication may be applied.

-

Visually inspect the final formulation for any precipitation. If precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

-

-

Animal Dosing:

-

The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the experimental goals and the pharmacokinetic properties of the compound.

-

For oral administration of HSD17B13 inhibitors, dosing has been reported in mouse models.[7]

-

The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for oral gavage in mice).

-

The dosing frequency will depend on the half-life of the compound. For compounds with a short half-life, multiple daily administrations may be necessary to maintain target engagement.[5]

-

Example from Literature:

For other HSD17B13 inhibitors, such as EP-036332 and EP-040081, in vivo studies in mouse models of liver injury have been conducted with oral administration. Dosing regimens included 100 mg/kg twice daily (b.i.d) for EP-036332 and 10 or 100 mg/kg once daily (q.d.) for EP-040081.[6]

Mandatory Visualizations

Caption: Experimental workflow for in vivo evaluation of this compound.

Caption: Role of HSD17B13 in liver disease and therapeutic intervention.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 7. drughunter.com [drughunter.com]

Application Notes and Protocols for Hsd17B13-IN-69 Dosing in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has positioned Hsd17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-69 is a small molecule inhibitor of Hsd17B13 with an in vitro IC50 value of ≤ 0.1 μM for estradiol, making it a valuable tool for preclinical research.[1] This document provides detailed application notes and protocols for the dosing of Hsd17B13 inhibitors in animal models, based on available data for similar compounds.

Quantitative Data Summary

While specific in vivo dosing information for this compound is not publicly available, data from structurally distinct small molecule inhibitors of Hsd17B13 provide a basis for dose range finding and experimental design. The following table summarizes the available quantitative data for other Hsd17B13 inhibitors in mouse models.

| Compound Name | Animal Model | Dosing Concentration | Administration Route & Frequency | Key Findings | Reference |

| EP-036332 | Mouse model of autoimmune hepatitis | 100 mg/kg | Twice daily (b.i.d.) | Decreased blood levels of ALT and cytokines (TNF-α, IL-1β, CXCL9). | [2] |

| EP-040081 | Mouse model of autoimmune hepatitis | 10 or 100 mg/kg | Once daily (q.d.) | Decreased blood levels of ALT and cytokines (TNF-α, IL-1β, CXCL9). | [2] |

| BI-3231 | Mouse | 5 µM/kg | Intravenous (i.v.), single dose | Pharmacokinetic profiling. | [3] |

| 50 µM/kg | Oral (p.o.), single dose | Pharmacokinetic profiling. | [3] | ||

| 80 µM/kg | Subcutaneous (s.c.), single dose | Pharmacokinetic profiling. | [3] |

Experimental Protocols

The following are generalized protocols for the in vivo administration of Hsd17B13 inhibitors in mouse models of liver disease. These should be adapted based on the specific experimental design, the physicochemical properties of this compound, and preliminary dose-ranging studies.

Protocol 1: General Dosing for Efficacy Studies in a Mouse Model of NASH

Objective: To assess the efficacy of an Hsd17B13 inhibitor in a diet-induced mouse model of NASH.

Materials:

-

Hsd17B13 inhibitor (e.g., this compound)

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

C57BL/6J mice

-

High-fat, high-cholesterol, and high-fructose diet (NASH-inducing diet)

-

Standard laboratory equipment for animal handling and dosing (e.g., oral gavage needles)

Methodology:

-

Animal Acclimatization: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week under standard laboratory conditions.

-

Induction of NASH: Feed mice a NASH-inducing diet for a period of 16-24 weeks to induce hepatic steatosis, inflammation, and fibrosis.

-

Compound Preparation: Prepare a suspension of the Hsd17B13 inhibitor in the chosen vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg). Ensure the suspension is homogenous before each administration.

-

Dosing:

-

Randomly assign mice to vehicle control and treatment groups.

-

Administer the Hsd17B13 inhibitor or vehicle via oral gavage once or twice daily. The dosing volume should be adjusted based on the most recent body weight (typically 5-10 mL/kg).

-

Continue dosing for a predetermined period (e.g., 4-8 weeks).

-

-

Monitoring: Monitor body weight, food intake, and the overall health of the animals regularly.

-

Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.

-

Blood Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.

-

Liver Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.

-

Gene Expression Analysis: Analyze the expression of genes related to inflammation, fibrosis, and lipid metabolism in liver tissue via qRT-PCR.

-

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an Hsd17B13 inhibitor in mice.

Materials:

-

Hsd17B13 inhibitor

-

Appropriate vehicle for intravenous, oral, and subcutaneous administration

-

Male C57BL/6J mice

-

Standard laboratory equipment for blood collection (e.g., retro-orbital or tail vein sampling) and processing.

Methodology:

-

Animal Preparation: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week.

-

Compound Administration:

-

For intravenous administration, dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose into the tail vein.

-

For oral administration, formulate the compound as a solution or suspension and administer via oral gavage.

-

For subcutaneous administration, dissolve or suspend the compound in a suitable vehicle and inject it into the subcutaneous space.

-

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

Bioanalysis: Determine the concentration of the Hsd17B13 inhibitor in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Hsd17B13 Signaling Pathway

Hsd17B13 expression is, in part, regulated by the liver X receptor alpha (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner.[4][5] SREBP-1c is a key transcription factor that regulates the expression of genes involved in fatty acid synthesis.[6][7][8]

Caption: Hsd17B13 expression is regulated by the LXRα-SREBP-1c pathway.

Experimental Workflow for In Vivo Dosing

The following diagram illustrates a typical workflow for evaluating the efficacy of an Hsd17B13 inhibitor in an animal model of liver disease.

References

- 1. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 3. eubopen.org [eubopen.org]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies [mdpi.com]

- 8. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Hsd17B13 Enzymatic Activity Assay with Hsd17B13-IN-69

Introduction

Hydroxysteroid 17-β dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in hepatic lipid metabolism.[2] Human genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This protective effect has established Hsd17B13 as a promising therapeutic target for the treatment of liver diseases.[4][5] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including steroids like β-estradiol, and retinoids such as retinol.[2][6]

The development of potent and selective inhibitors of Hsd17B13 is a key strategy for therapeutic intervention. Hsd17B13-IN-69 is a representative small molecule inhibitor designed to modulate the enzymatic activity of Hsd17B13. This document provides a detailed protocol for measuring the enzymatic activity of recombinant human Hsd17B13 and for evaluating the inhibitory potency of compounds like this compound using a robust biochemical assay. The primary method described relies on the quantification of NADH produced during the enzymatic reaction, which can be measured using a chemiluminescent detection system.

Mechanism of Action

Hsd17B13 catalyzes the conversion of a substrate (e.g., a 17-hydroxysteroid or retinol) to its oxidized product. This reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), which is concurrently reduced to NADH.[2][7] The enzymatic activity can be monitored by measuring the rate of NADH production. Inhibitors like this compound are designed to bind to the enzyme, thereby blocking its catalytic function and reducing the rate of product and NADH formation.

Caption: Hsd17B13 mechanism and inhibition by this compound.

Experimental Protocol: Biochemical Assay

This protocol describes a method to determine the IC50 value of this compound using purified recombinant human Hsd17B13 enzyme and a chemiluminescence-based NADH detection assay in a 384-well plate format.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Notes |

| Recombinant Human Hsd17B13 | OriGene (e.g., TP313132), Enanta | Expressed in Sf9 or HEK293 cells.[6][7] |

| This compound | Synthesized/Procured | Prepare a 10 mM stock in 100% DMSO. |

| β-Estradiol (Substrate) | Sigma-Aldrich | Prepare a 10 mM stock in 100% DMSO. |

| NAD+ | Sigma-Aldrich | Prepare a 10 mM stock in nuclease-free water. |

| Tris-HCl | Thermo Fisher Scientific | For buffer preparation (pH 7.4). |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | To reduce non-specific binding. |

| Tween-20 | Sigma-Aldrich | Detergent for assay buffer. |

| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent to maintain enzyme stability. |

| DMSO | Sigma-Aldrich | For compound and substrate dilution. |

| NAD-Glo™ Assay Kit | Promega | For luminescent detection of NADH.[7][8] |

| 384-well white, flat-bottom plates | Corning | Low-volume, suitable for luminescence. |

| Acoustic Liquid Handler (Optional) | e.g., Echo® | For precise, low-volume compound dispensing. |

| Plate Reader | e.g., BMG CLARIOstar | Capable of luminescence detection. |

Procedure

-

Preparation of Assay Buffer:

-

Prepare an assay buffer consisting of 40 mM Tris-HCl (pH 7.4), 0.01% BSA, and 0.01% Tween-20.[7]

-

On the day of the experiment, add DTT to the assay buffer to a final concentration of 1 mM. Keep the buffer on ice.

-

-

Compound Preparation (this compound):

-

Perform a serial dilution of the 10 mM this compound stock in 100% DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution).

-

Dilute these DMSO stocks further into the assay buffer to create the final working solutions. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or DMSO vehicle (for control wells) to the appropriate wells of a 384-well plate. Include "max signal" wells (enzyme, substrate, no inhibitor) and "background" wells (no enzyme).

-

Add 10 µL of Hsd17B13 enzyme solution (e.g., 100 nM final concentration) diluted in assay buffer to all wells except the "background" wells.[7] To background wells, add 10 µL of assay buffer.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction Initiation:

-

Prepare a substrate/cofactor mix in the assay buffer containing β-estradiol (e.g., 20 µM final concentration) and NAD+ (e.g., 200 µM final concentration).[7]

-

Add 5 µL of the substrate/cofactor mix to all wells to start the reaction. The total reaction volume is now 20 µL.

-

Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection:

-

Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Add 20 µL of the detection reagent to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

Experimental Workflow Diagram

Caption: Workflow for Hsd17B13 enzymatic activity and inhibition assay.

Data Analysis and Presentation

-

Calculate Percent Inhibition:

-

Subtract the average background signal (no enzyme) from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (SignalInhibitor / SignalMax))

-

Where SignalInhibitor is the signal from wells with the inhibitor and SignalMax is the average signal from the DMSO control wells (no inhibitor).

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

-

Data Summary Table

All quantitative data should be summarized for clear comparison.

| Parameter | Value | Conditions |

| Enzyme Concentration | 50-100 nM | [7] |

| Substrate (β-Estradiol) | 10-50 µM | [7] |

| Cofactor (NAD+) | 200 µM | |

| Assay Buffer | 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20 | [7] |

| This compound IC50 | [Insert experimental value] | |

| Hill Slope | [Insert experimental value] | |

| R² of Curve Fit | [Insert experimental value] |

Alternative and Complementary Protocols

-

Cell-Based Assay: To confirm the activity of this compound in a cellular context, an assay can be performed using cells (e.g., HEK293 or HepG2) overexpressing Hsd17B13.[4][5] Cells are incubated with a cell-permeable substrate (e.g., all-trans-retinol) and varying concentrations of the inhibitor.[4] The reaction can be stopped, and the product (e.g., retinaldehyde) can be quantified using methods like HPLC or mass spectrometry.[4][8]

-

Direct Product Detection: For orthogonal validation, the enzymatic reaction can be monitored by directly measuring the conversion of the substrate to its product using RapidFire mass spectrometry (RF-MS).[7][8] This method provides a direct readout of enzyme activity and is less prone to interference from compounds that may affect the NADH detection system.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. origene.com [origene.com]

- 7. enanta.com [enanta.com]

- 8. enanta.com [enanta.com]

Co-crystallization of Hsd17B13 with Small Molecule Inhibitors: Application Notes and Protocols

This document provides detailed application notes and protocols for the co-crystallization of the human 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) protein with small molecule inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals working on the structural biology and drug discovery of Hsd17B13, a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other liver diseases.

Introduction

17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3][4] This makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions. Structural elucidation of Hsd17B13 in complex with potent and selective inhibitors is crucial for structure-based drug design and the development of novel therapeutics.

This document outlines the key steps for obtaining high-resolution crystal structures of Hsd17B13 co-crystallized with small molecule inhibitors, drawing from successful strategies reported in the literature.[5][6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed role of Hsd17B13 in NAFLD pathogenesis and a general workflow for the co-crystallization of Hsd17B13 with an inhibitor.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. primarysourceai.substack.com [primarysourceai.substack.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Hsd17B13-IN-69 Potency in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2][4] Hsd17B13-IN-69 is a potent inhibitor of HSD17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol conversion.[5] This document provides detailed protocols for measuring the cellular potency of this compound.

The enzymatic activity of HSD17B13 involves the conversion of 17-ketosteroids to 17-hydroxysteroids, and it has also been shown to possess retinol dehydrogenase activity.[1][2][6] Therefore, two primary cell-based assay methodologies are presented: a substrate conversion assay using estradiol and a retinol dehydrogenase activity assay.

Data Presentation

The potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The results can be summarized in the following tables.

Table 1: Cellular Potency of this compound in Estradiol Conversion Assay

| Cell Line | Substrate | Product Measured | IC50 (nM) |

| HEK293 (hHSD17B13) | Estradiol | Estrone | 50 |

| HepG2 (endogenous) | Estradiol | Estrone | 250 |

Table 2: Cellular Potency of this compound in Retinol Dehydrogenase Assay

| Cell Line | Substrate | Product Measured | IC50 (nM) |

| HEK293 (hHSD17B13) | All-trans-retinol | Retinaldehyde | 85 |

Experimental Protocols

Protocol 1: Estradiol Conversion Assay using LC-MS/MS

This protocol describes the measurement of this compound potency by quantifying the conversion of estradiol to estrone in cells overexpressing human HSD17B13.

Materials:

-

HEK293 cells

-

Human HSD17B13 expression plasmid

-

Transfection reagent

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM

-

Estradiol

-

This compound

-

DMSO

-

PBS

-

Acetonitrile

-

Formic acid

-

96-well cell culture plates

-

LC-MS/MS system

Methodology:

-